N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
MMV019670 is a chemical compound that has garnered significant interest in the field of drug discovery, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds identified for their activity against the malaria parasite, Plasmodium falciparum . This compound has shown promise in various biological assays, making it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV019670 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of MMV019670 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques. The use of automated synthesis platforms and continuous flow reactors can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
MMV019670 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MMV019670 has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes and pathways.
Medicine: MMV019670 is being explored for its potential therapeutic applications, particularly as an antimalarial agent.
Industry: The compound’s unique properties make it a candidate for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of MMV019670 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key metabolic pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with pyrimidine metabolism .
Comparison with Similar Compounds
Similar Compounds
- MMV000911
- MMV006309
- MMV665979
Uniqueness
MMV019670 stands out due to its broad-spectrum activity against multiple stages of the malaria parasite’s life cycle. Unlike some other compounds, it has demonstrated limited toxicity in various assays, making it a safer candidate for further development .
Properties
Molecular Formula |
C22H23N3OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H23N3OS/c26-22(21-7-4-16-27-21)23-19-8-10-20(11-9-19)25-14-12-24(13-15-25)17-18-5-2-1-3-6-18/h1-11,16H,12-15,17H2,(H,23,26) |
InChI Key |
OIEODRXQXFLPRV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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